molecular formula C35H48N3O3P B1144936 MMT-Hexylaminolinker Phosphoramidite

MMT-Hexylaminolinker Phosphoramidite

Cat. No.: B1144936
M. Wt: 589.7 g/mol
InChI Key: YBANXOPIYSVPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

MMT-Hexylaminolinker Phosphoramidite, also known as N-MMT-C6 Amino Modifier, is primarily used in the synthesis of oligonucleotide gapmers or other nucleic acid molecules . Its primary targets are the nucleic acid sequences that the oligonucleotide gapmers are designed to bind to.

Mode of Action

The compound acts as a cleavable linker . It is incorporated into the oligonucleotide during synthesis and provides a site that can be cleaved to release the oligonucleotide from the solid support. This is a crucial step in the synthesis of oligonucleotides.

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of oligonucleotide synthesis. The stability of the compound is also an important consideration, with storage typically recommended at -20°C .

Properties

IUPAC Name

3-[[di(propan-2-yl)amino]-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexoxy]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N3O3P/c1-29(2)38(30(3)4)42(41-28-16-25-36)40-27-15-7-6-14-26-37-35(31-17-10-8-11-18-31,32-19-12-9-13-20-32)33-21-23-34(39-5)24-22-33/h8-13,17-24,29-30,37H,6-7,14-16,26-28H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBANXOPIYSVPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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MMT-Hexylaminolinker Phosphoramidite
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MMT-Hexylaminolinker Phosphoramidite
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